![molecular formula C15H20FNO2S B2937388 (S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate CAS No. 1289584-88-8](/img/structure/B2937388.png)
(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate
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Description
(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate, or (S)-4-F-TBP, is a synthetic compound that has recently been gaining attention for its potential applications in the field of scientific research. It is a derivative of pyrrolidine, a five-membered heterocyclic amine, and is characterized by its four-fluoro-phenylthio group. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive option for researchers looking to explore the effects of various compounds on living systems.
Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are compounds that have garnered significant interest due to their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The compound can be utilized in the synthesis of these bioactive molecules, particularly in solvent- and catalyst-free methods under microwave irradiation, which are considered environmentally benign and economically efficient .
Development of Sedative Drugs
The structure of (S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate is similar to that of compounds used in commercial sedatives like Zolpidem . Research into the modification of this compound could lead to the development of new sedatives with potentially improved efficacy and safety profiles.
Anxiolytic Agents
Analogous to Alpidem, a known anxiolytic agent, the subject compound could be a precursor in the synthesis of new anxiolytic drugs . These agents are crucial for the treatment of anxiety disorders, and the development of new medications in this field is of high importance.
Heart Failure Medications
Compounds containing the imidazo[1,2-a]pyridine unit, such as Olprione, are used in treating heart failure . The compound being analyzed could serve as a key intermediate in the synthesis of novel heart failure drugs, offering a new avenue for therapeutic intervention.
Cyclin-dependent Kinase Inhibitors
Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors . The compound may be used in the development of CDK inhibitors, which have applications in cancer therapy as they can halt the proliferation of cancer cells.
Calcium Channel Blockers
The compound’s potential to act as a calcium channel blocker opens up possibilities for its use in the treatment of cardiovascular diseases . By modulating calcium channels, it could help in the development of drugs that treat conditions like hypertension and arrhythmias.
properties
IUPAC Name |
tert-butyl (3S)-3-(4-fluorophenyl)sulfanylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGONQZUUQXPDK-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate |
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